5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid
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Overview
Description
5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid is an organic compound with the molecular formula C14H10Cl2O3. It is a derivative of benzoic acid, featuring a chlorobenzyl group and a hydroxybenzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions
Major Products
Oxidation: Formation of 5-((2-Chlorobenzyl)oxy)-2-ketobenzoic acid.
Reduction: Formation of 5-((2-Benzyl)oxy)-2-hydroxybenzoic acid.
Substitution: Formation of 5-((2-Methoxybenzyl)oxy)-2-hydroxybenzoic acid
Scientific Research Applications
5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxybenzoic acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-((2-Chlorobenzyl)oxy)-2-furoic acid
- 5-((2-Chlorobenzyl)oxy)-2-methoxybenzoic acid
- 5-((2-Chlorobenzyl)oxy)-2-aminobenzoic acid
Uniqueness
5-((2-Chlorobenzyl)oxy)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c15-12-4-2-1-3-9(12)8-19-10-5-6-13(16)11(7-10)14(17)18/h1-7,16H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAARCZIILDSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C(C=C2)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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